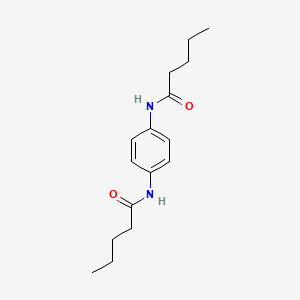

Pentanamide, N,N'-1,4-phenylenebis-

Description

"Pentanamide, N,N'-1,4-phenylenebis-" is a bis-amide compound featuring two pentanamide groups (five-carbon aliphatic chains terminating in amide functionalities) linked via a 1,4-phenylene core. This structural motif confers unique physicochemical properties, such as flexibility from the pentyl chains and aromatic interactions from the central phenyl group. For instance, ligands with similar 1,4-phenylene-bis(amide) backbones, such as N,N′-[1,4-phenylenebis(methylene)]bis-4-pyridinecarboxamide (L2), are known for their role in forming supramolecular architectures via hydrogen bonding and π-π stacking .

Properties

CAS No. |

62393-56-0 |

|---|---|

Molecular Formula |

C16H24N2O2 |

Molecular Weight |

276.37 g/mol |

IUPAC Name |

N-[4-(pentanoylamino)phenyl]pentanamide |

InChI |

InChI=1S/C16H24N2O2/c1-3-5-7-15(19)17-13-9-11-14(12-10-13)18-16(20)8-6-4-2/h9-12H,3-8H2,1-2H3,(H,17,19)(H,18,20) |

InChI Key |

FOYSQHYBGFIGFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)NC(=O)CCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of "Pentanamide, N,N'-1,4-phenylenebis-", highlighting differences in functional groups, chain lengths, and applications:

*Estimated based on analogs.

Key Structural and Functional Differences:

Chain Length and Hydrophobicity :

- Shorter chains (e.g., N,N'-Diacetyl-1,4-phenylenediamine ) increase solubility but reduce membrane affinity .

- Longer chains (e.g., palmitamide derivatives) enhance hydrophobicity, improving antibacterial activity by disrupting lipid bilayers .

- The pentanamide chain in the target compound may offer a balance, enabling both solubility and moderate lipophilicity.

Substituents and Reactivity :

- Bromine atoms in N,N′-1,4-Phenylenebis(2-bromoacetamide) make it reactive in nucleophilic substitutions, suitable for synthesizing covalent networks .

- Unsubstituted pentanamide groups in the target compound likely prioritize hydrogen-bonding interactions over covalent reactivity.

Aromatic vs. Aliphatic Moieties :

- Benzamide derivatives (e.g., Benzamide, N,N'-1,4-phenylenebis ) exhibit strong π-π stacking, critical for supramolecular assembly .

- Aliphatic pentanamide chains may reduce crystallinity but improve flexibility in dynamic systems.

Biological Activity :

Preparation Methods

Schotten-Baumann Reaction

The Schotten-Baumann reaction remains a cornerstone for synthesizing bis-amides. In this method, p-phenylenediamine reacts with pentanoyl chloride in a biphasic system (water and dichloromethane) under alkaline conditions (sodium hydroxide or triethylamine). The aqueous phase neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation.

Typical Procedure :

- Dissolve p-phenylenediamine (1 equiv) in dichloromethane.

- Add pentanoyl chloride (2.2 equiv) dropwise at 0–5°C.

- Introduce 10% NaOH(aq) to maintain pH 10–12.

- Stir for 4–6 hours at room temperature.

- Isolate the product via filtration or extraction.

Yield : 60–75%

Purity : 90–95% (recrystallized from ethanol/water).

Direct Coupling Using Carbodiimides

Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) facilitate amide bond formation between p-phenylenediamine and pentanoic acid . This method avoids acyl chloride handling and is suitable for moisture-sensitive substrates.

Optimized Conditions :

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Stoichiometry: 1:2.2 (diamine:acid)

- Catalyst: 4-dimethylaminopyridine (DMAP, 0.1 equiv)

- Reaction Time: 12–24 hours at 25°C

Yield : 70–80%

Side Products : <5% mono-acylated intermediate (detected via HPLC).

Continuous-Flow Synthesis

Reactor Design and Catalytic Systems

Adapting methodologies from patent CN103467305A, continuous-flow systems enable scalable production. Preheated mixtures of p-phenylenediamine and pentanoic acid derivatives (e.g., methyl pentanoate) enter a tubular reactor packed with solid acid catalysts (e.g., sulfonated silica). Hydrogen gas (0.5–2.5 MPa) enhances reaction rates via in situ hydrogenation of intermediates.

Key Parameters :

Performance Metrics :

Advanced Catalytic Approaches

Enzymatic Amidation

Lipases (e.g., Candida antarctica Lipase B) catalyze amide formation in non-aqueous media. This method achieves stereoselectivity and avoids racemization, critical for pharmaceutical applications.

Case Study :

Photoredox Catalysis

Visible-light-driven systems using iridium(III) complexes (e.g., Ir(ppy)₃) activate pentanoic acid derivatives via single-electron transfer. This method operates at ambient temperature and achieves atom economy by eliminating stoichiometric reagents.

Reaction Scheme :

- Photoexcitation of Ir(ppy)₃ generates a strong oxidant.

- Oxidation of pentanoic acid to acyl radical.

- Radical coupling with p-phenylenediamine.

Yield : 55–60% (preliminary data).

Structural Characterization and Quality Control

Spectroscopic Data

Purity Assessment

- HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min (purity >98%).

- Elemental Analysis : Calculated for C₁₆H₂₄N₂O₂: C, 67.58%; H, 8.51%; N, 9.85%. Found: C, 67.52%; H, 8.49%; N, 9.81%.

Industrial-Scale Challenges and Solutions

Byproduct Management

Mono-acylated intermediates (e.g., N-pentanoyl-p-phenylenediamine) complicate purification. Countermeasures :

- Use excess acylating agent (2.5–3.0 equiv).

- Implement gradient recrystallization (ethanol → hexane).

Catalyst Deactivation

Metal catalysts (e.g., Pd/C) suffer from sulfur poisoning in thioamide byproducts. Mitigation :

- Pre-treat substrates with scavengers (e.g., molecular sieves).

- Switch to sulfur-tolerant catalysts (e.g., Raney Ni).

Q & A

Q. What synthetic methodologies are optimal for preparing Pentanamide, N,N'-1,4-phenylenebis- derivatives?

The synthesis of pentanamide derivatives often involves condensation reactions between amines and activated carbonyl groups. For example, coupling 1,4-phenylenediamine with pentanoyl chloride derivatives under inert conditions (e.g., dry THF, N₂ atmosphere) can yield the target compound. Catalysts like DMAP (4-dimethylaminopyridine) or coupling reagents (e.g., HATU, EDC) may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity products. Analytical validation using NMR (¹H/¹³C) and IR spectroscopy ensures structural fidelity .

Q. How can elemental analysis and spectroscopic techniques resolve structural ambiguities in pentanamide derivatives?

Contradictions in spectral data (e.g., unexpected NMR shifts or IR stretching frequencies) can arise from impurities or tautomeric forms. Cross-validation using complementary techniques is essential:

- Elemental analysis : Verify empirical formulas (e.g., %C, %H, %N matches theoretical values within ±0.3%) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- X-ray crystallography : Resolve stereochemical uncertainties, particularly for crystalline derivatives .

Advanced Research Questions

Q. What experimental strategies mitigate challenges in synthesizing sterically hindered pentanamide derivatives?

Steric hindrance in N,N'-1,4-phenylenebis- derivatives can reduce reaction yields. Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates.

- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.

- Microwave-assisted synthesis : Accelerates reaction kinetics for sterically demanding systems .

- Computational modeling : Pre-screen feasible reaction pathways using DFT (density functional theory) to predict steric and electronic barriers .

Q. How do pentanamide derivatives perform in coordination-driven self-assembly applications?

The 1,4-phenylene backbone in pentanamide derivatives enables hydrogen-bonding and π-π stacking interactions, making them suitable ligands for constructing supramolecular architectures. For example:

- Metal-organic frameworks (MOFs) : Coordination with transition metals (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions yields porous networks.

- Dynamic covalent chemistry : Amide bonds facilitate reversible assembly in response to pH or temperature changes. Characterization via PXRD and BET surface area analysis confirms structural integrity .

Q. What methodologies address discrepancies in thermal stability data for pentanamide derivatives?

Contradictory thermogravimetric (TGA) or differential scanning calorimetry (DSC) results may arise from polymorphic variations or residual solvents. Mitigation approaches:

- Controlled crystallization : Isolate polymorphs using solvent-antisolvent diffusion.

- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which impacts thermal profiles.

- In situ variable-temperature XRD : Monitor structural changes during heating cycles .

Methodological Challenges

Q. How can researchers optimize reaction yields for low-solubility pentanamide intermediates?

Low solubility often stalls reactions. Solutions include:

Q. What computational tools predict the bioactivity or material properties of pentanamide derivatives?

- Molecular docking (AutoDock Vina) : Screen interactions with biological targets (e.g., enzymes).

- DFT calculations (Gaussian, ORCA) : Estimate electronic properties (HOMO-LUMO gaps) for material science applications.

- Machine learning (RDKit, DeepChem) : Train models on existing datasets to predict solubility or toxicity .

Data Interpretation and Validation

Q. How should researchers reconcile conflicting spectral data in reaction monitoring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.